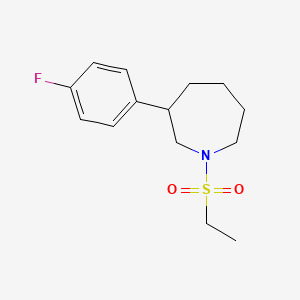

1-(Ethylsulfonyl)-3-(4-fluorophenyl)azepane

Description

Properties

IUPAC Name |

1-ethylsulfonyl-3-(4-fluorophenyl)azepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO2S/c1-2-19(17,18)16-10-4-3-5-13(11-16)12-6-8-14(15)9-7-12/h6-9,13H,2-5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAONWCXSOHMOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCCC(C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Ethylsulfonyl)-3-(4-fluorophenyl)azepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using reagents such as ethylsulfonyl chloride.

Attachment of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using 4-fluorobenzene derivatives.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often utilizing catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(Ethylsulfonyl)-3-(4-fluorophenyl)azepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Ethylsulfonyl)-3-(4-fluorophenyl)azepane has found applications in various scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is utilized in the production of specialty chemicals and materials, particularly in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-3-(4-fluorophenyl)azepane involves its interaction with specific molecular targets and pathways. The ethylsulfonyl and fluorophenyl groups contribute to its reactivity and binding affinity with biological molecules. The compound may exert its effects through inhibition of enzymes, modulation of receptor activity, or interference with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Substituted Azepane Derivatives

1-[(4-Methylphenyl)sulfonyl]azepane (CAS: 17721-45-8)

- Molecular Formula: C₁₃H₁₉NO₂S

- Molecular Weight : 253.36 g/mol

- Key Features: The 4-methylphenylsulfonyl group introduces moderate electron-withdrawing effects compared to the ethylsulfonyl group in the target compound.

- Synthesis : Likely involves sulfonylation of azepane with 4-methylbenzenesulfonyl chloride under basic conditions.

1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (CAS: N/A)

- Molecular Formula : C₁₂H₁₅ClN₂O₄S

- Molecular Weight : 318.77 g/mol

- This contrasts with the fluorine substituent in the target compound, which offers milder electronic effects but better metabolic stability .

Table 1: Comparison of Sulfonyl Azepane Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Electronic Effects |

|---|---|---|---|---|

| 1-(Ethylsulfonyl)-3-(4-fluorophenyl)azepane | C₁₄H₁₈FNO₂S | 295.36 | Ethylsulfonyl, 4-FPh | Strong EWG, moderate lipophilicity |

| 1-[(4-Methylphenyl)sulfonyl]azepane | C₁₃H₁₉NO₂S | 253.36 | 4-Methylphenylsulfonyl | Moderate EWG, high lipophilicity |

| 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane | C₁₂H₁₅ClN₂O₄S | 318.77 | Cl, NO₂, benzenesulfonyl | Strong EWG, high reactivity |

Fluorophenyl-Substituted Azepane Derivatives

1-[4-(Azepan-1-yl)-3-fluorophenyl]ethan-1-one (CAS: 420826-76-2)

- Molecular Formula: C₁₄H₁₈FNO

- Molecular Weight : 235.30 g/mol

- Key Features : The acetyl group at the para position of the fluorophenyl ring may serve as a hydrogen bond acceptor. Unlike the sulfonyl group in the target compound, the ketone functionality offers different pharmacokinetic properties, such as faster metabolic clearance .

- Safety Profile : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation), suggesting moderate hazard .

2-(3-Ethoxyphenyl)azepane (CAS: 946682-03-7)

- Molecular Formula: C₁₄H₂₁NO

- Molecular Weight : 219.32 g/mol

- Key Features : The ethoxy group at the meta position provides electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound. This structural difference could influence receptor binding selectivity .

Table 2: Fluorophenyl Azepane Derivatives and Activity Insights

Chalcone Derivatives with Fluorophenyl Substituents (Non-Azepane Comparators)

Evidence from chalcone studies (e.g., cardamonin, IC₅₀ = 4.35 μM) highlights the role of fluorophenyl groups in enhancing inhibitory activity against enzymes like kinases or dehydrogenases . For example:

- Compound 2j (4-bromo, 5-iodo, 4-fluorophenyl propanone): IC₅₀ = 4.70 μM.

- Compound 2n (4-methoxy, 4-fluorophenyl propanone): IC₅₀ = 25.07 μM.

The lower IC₅₀ of fluorophenyl-substituted chalcones compared to methoxy analogs suggests that electronegative substituents like fluorine improve target binding. This trend may extrapolate to azepane derivatives, where the 4-fluorophenyl group in the target compound could enhance bioactivity relative to non-fluorinated analogs .

Biological Activity

1-(Ethylsulfonyl)-3-(4-fluorophenyl)azepane is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for its application in pharmacology and therapeutic development. This article compiles relevant research findings, mechanisms of action, and potential applications of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula, which includes an ethylsulfonyl group and a 4-fluorophenyl moiety attached to an azepane ring. The presence of these functional groups contributes to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H16FNO2S |

| Molecular Weight | 253.33 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound primarily involves interactions with specific biological targets, including enzymes and receptors. The sulfonamide group is known to enhance the compound's solubility and bioavailability, potentially increasing its efficacy in vivo.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing synaptic transmission and potentially exhibiting neuroprotective effects.

Anticonvulsant Activity

Research has indicated that derivatives of azepanes, including this compound, exhibit anticonvulsant properties. In a series of tests involving animal models, compounds with similar structures demonstrated significant reductions in seizure frequency and severity.

- Study Findings :

- In rodent models, the compound showed a dose-dependent reduction in seizures induced by pentylenetetrazol.

- The effective dose range was identified as 10-30 mg/kg when administered intraperitoneally.

Antimicrobial Activity

Another area of investigation is the antimicrobial potential of this compound. Preliminary assays against various bacterial strains have shown promising results.

- Test Results :

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) was found to be 32 µg/mL.

- Escherichia coli : MIC was recorded at 64 µg/mL.

These findings suggest that the compound may serve as a lead candidate for developing new antimicrobial agents.

Case Study 1: Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound in models of oxidative stress. The results indicated significant reductions in markers of oxidative damage in neuronal cells treated with the compound compared to controls.

Case Study 2: Anti-inflammatory Properties

In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential applications in treating inflammatory disorders.

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 299.12 g/mol | |

| logP (Predicted) | 2.8 (Moderate lipophilicity) | |

| Solubility | Poor in water; soluble in DMSO, DMF |

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Desulfonylated azepane | Hydrolysis under acidic conditions | Use anhydrous solvents, inert gas |

| Ethylsulfonate ester | Over-sulfonylation | Limit reaction time, stoichiometry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.